molecular formula C9H5Cl2N B042001 2,4-Dichloroquinoline CAS No. 703-61-7

2,4-Dichloroquinoline

Cat. No. B042001
CAS RN: 703-61-7
M. Wt: 198.05 g/mol
InChI Key: QNBJYUUUYZVIJP-UHFFFAOYSA-N
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Description

2,4-Dichloroquinoline is a chlorinated heterocyclic chemical compound . It is used as a monosubstituted palladium complex in organic synthesis . It can be obtained by refluxing 2,4-dichloroquinoline with hydrochloric acid, phosphorus oxychloride, and a terminal alkene in the presence of an excess of dichloromethane .


Synthesis Analysis

A facile one-pot method with good yield for the synthesis of 2,4-dichloroquinoline and some related new derivatives by condensation of the appropriate primary aromatic amine with malonic acid in presence of excess phosphorus oxychloride is described . Another synthesis route involves the suspension of 2,4-dichloroquinoline in MeOH, to which sodium methoxide is added. The mixture is heated at reflux for 2 days.


Molecular Structure Analysis

The molecular formula of 2,4-Dichloroquinoline is C9H5Cl2N . The InChI key is QNBJYUUUYZVIJP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,4-Dichloroquinoline has a molecular weight of 198.05 . It is a solid substance with a melting point of 62-67 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Application in Insecticidal Research

Specific Scientific Field

This application falls under the field of Entomology and Pharmaceutical Chemistry .

Summary of the Application

2,4-Dichloroquinoline has been synthesized as a derivative with significant larvicidal and pupicidal properties against malarial and dengue vectors .

Methods of Application or Experimental Procedures

The compound was synthesized and its effects were tested on larval vectors of malaria and dengue diseases. The lethal toxicity ranged from 4.408 μM/mL (first instar larvae) to 7.958 μM/mL (pupal populations) for Anopheles stephensi and 5.016 μM/mL (larva 1) to 10.669 μM/mL (pupae) for Aedes aegypti .

Results or Outcomes

The compound showed significant growth inhibition of both sensitive strains of Plasmodium falciparum with IC50 values of 6.7 nM (CQ‐s) and 8.5 nM (CQ‐r). In vivo antiplasmodial studies with P. falciparum infected mice showed an effect of 4,7‐dichloroquinoline compared to chloroquine .

Application in Chemical Synthesis

Specific Scientific Field

This application falls under the field of Chemical Engineering and Organic Chemistry .

Summary of the Application

2,4-Dichloroquinoline and some related new derivatives have been synthesized by condensation of the appropriate primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride .

Methods of Application or Experimental Procedures

A facile one-pot method with good yield for the synthesis of 2,4-dichloroquinoline and some related new derivatives by condensation of the appropriate primary aromatic amine with malonic acid in presence of excess phosphorus oxychloride is described .

Results or Outcomes

The method resulted in the successful synthesis of 2,4-dichloroquinoline and some related new derivatives with good yield .

Application in Antimalarial Research

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Tropical Medicine .

Summary of the Application

2,4-Dichloroquinoline is used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of these antimalarial drugs. The specific synthesis procedures can vary depending on the final drug being produced .

Results or Outcomes

The use of 2,4-Dichloroquinoline in the production of these drugs has contributed to effective treatments for malaria .

Application in the Chemistry of 2-Chloroquinoline-3-Carbaldehyde

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

2,4-Dichloroquinoline is related to 2-chloroquinoline-3-carbaldehyde, a compound that has seen significant research interest .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs has been the subject of recent research, indicating a potential area of application for 2,4-Dichloroquinoline .

Application in Virucidal Research

Specific Scientific Field

This application falls under the field of Virology and Pharmaceutical Chemistry .

Summary of the Application

2,4-Dichloroquinoline has been synthesized as a derivative with significant activity against the viral pathogen serotype 2 (DENV‐2) .

Methods of Application or Experimental Procedures

The compound was synthesized and its effects were tested on DENV‐2. The purified quinoline exhibited insignificant toxicity on the host system up to 100 μM/mL .

Results or Outcomes

The compound showed significant activity against the viral pathogen serotype 2 (DENV‐2) under in vitro conditions .

Application in the Synthesis of 2,4-Dichloro-7,8-Benzoquinoline

Summary of the Application

2,4-Dichloroquinoline is used in the synthesis of 2,4-dichloro-7,8-benzoquinoline .

Methods of Application or Experimental Procedures

A facile one-pot method with good yield for the synthesis of 2,4-dichloro-7,8-benzoquinoline by condensation of the appropriate primary aromatic amine with malonic acid in presence of excess phosphorus oxychloride is described .

Results or Outcomes

The method resulted in the successful synthesis of 2,4-dichloro-7,8-benzoquinoline with good yield .

Safety And Hazards

2,4-Dichloroquinoline is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2,4-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBJYUUUYZVIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345843
Record name 2,4-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloroquinoline

CAS RN

703-61-7
Record name 2,4-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
316
Citations
EA Reddy, DK Barange, A Islam, K Mukkanti, M Pal - Tetrahedron, 2008 - Elsevier
The Pd/C–CuI–PPh 3 catalyst system facilitated Sonogashira coupling of 2-chloroquinoline and 2,4-dichloroquinoline with terminal alkynes in water without generating any significant …
Number of citations: 55 www.sciencedirect.com
R Kimmel, M Nečas, R Vícha - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The asymmetric unit of the title compound, C9H5Cl2N, consists of two crystallographically independent molecules. In both molecules the quinoline ring system is essentially planar […
Number of citations: 2 scripts.iucr.org
T Shiota, T Yamamori - The Journal of Organic Chemistry, 1999 - ACS Publications
Strategies for controlling the regioselective reactions between 2,4-dichloroquinoline and organozinc reagents are described. 2,4-Dichloroquinoline has been found to react with …
Number of citations: 70 pubs.acs.org
EA Reddy, A Islam, K Mukkanti… - Beilstein Journal of …, 2009 - beilstein-journals.org
BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines Logo Beilstein Logo Beilstein Diamond Open Access …
Number of citations: 21 www.beilstein-journals.org
FJ Buchmann, CS Hamilton - Journal of the American Chemical …, 1942 - ACS Publications
Discussion As the preliminary experiments were done with the formic acid technique in which water is always present, it was thought that the use of carbon monoxide under pressure …
Number of citations: 34 pubs.acs.org
RA Mekheimer, T Kappe - Heterocyclic Communications, 1998 - degruyter.com
2, 4-Dichloroquinoline-3-carbonitrile (1) reacted with several nucleophiles produced a novel substituted quinolines. Nucleophilic substitution of 1 with thiolate anions leads to the thio …
Number of citations: 16 www.degruyter.com
M Deepa - Scholar: National School of Leadership, 2020 - jconsortium.com
In terms of the diversity of quinolines, 2, 4-dichloro compounds can play a role as key intermediates in synthesis of 2, 4-disubstituted quinolines by possible stepwise substitution at C4 …
Number of citations: 0 jconsortium.com
K Ashok, G Sridevi, Y Umadevi - Synthesis, 1993 - thieme-connect.com
Vilsmeier-Haack reaction, using a specific combination of phosphorus oxychloride and dimethylformamide, on 3-arylisoxazol-5 (4H)-ones 1 resulted in 2, 4-dichloroquinoline-3-…
Number of citations: 13 www.thieme-connect.com
JH Lee, BS Lee, H Shin, DY Chi - Synlett, 2006 - thieme-connect.com
2, 4-Dichloroquinolines and 2, 4-dichloroquinazolines were synthesized from 2-ethynylanilines and anthranilonitriles, respectively, using diphosgene in acetonitrile and heating at 130 …
Number of citations: 12 www.thieme-connect.com
A Cabrera, LD Miranda, H Reyes, G Aguirre… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the crystal structure of the title compound, C12H9Cl2NO2, the mean planes through the quinoline and carboxylate groups have rms deviations of 0.006 and 0.021 Å, respectively, and …
Number of citations: 7 scripts.iucr.org

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